molecular formula C19H21N3O5 B2524791 methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941029-44-3

methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No. B2524791
CAS RN: 941029-44-3
M. Wt: 371.393
InChI Key: VLMYMOTUFYTAQW-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The synthesis of this compound involves regioselective routes. For instance, a synthetic route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetraones has been reported. In this method, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is alkylated with n-butyl iodide, yielding mono- and dialkylated products .

a. Antimicrobial Activity: Researchers have explored the antimicrobial properties of related pyrimido[4,5-d]pyrimidines. These compounds exhibit promising activity against bacteria, fungi, and other pathogens. Further investigations into their mechanism of action and potential clinical use are ongoing .

b. TrmD Inhibitors: One derivative of this compound, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, has shown high affinity to the TrmD inhibitor’s binding site. TrmD is an essential enzyme involved in tRNA modification, making this compound a potential candidate for antimicrobial drug development .

Bioengineering and Environmental Applications

While not directly related to medicine, the compound’s applications extend to bioengineering and environmental fields. Researchers have explored the use of natural and synthetic polymers (including this compound) in biomedical and environmental contexts. These applications include drug delivery systems, tissue engineering, and environmental remediation .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities .

Biochemical Pathways

Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

methyl 4-[2,5-dioxo-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYMOTUFYTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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